(R)-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester
Overview
Description
“®-1-Boc-4-benzyl-5-oxopiperazine-3-carboxylic acid ethyl ester” is an ester. Esters are a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . They are commonly prepared by the reaction of carboxylic acids and alcohols in the presence of hydrochloric acid or sulfuric acid, a process called esterification .
Synthesis Analysis
Esters can be synthesized through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom .Chemical Reactions Analysis
Esters undergo hydrolysis, which is a reaction where water splits the ester bond. The hydrolysis of esters is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol . Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Mechanism of Action
The mechanism of action for esters involves the formation of the ester through esterification, which is a reversible reaction . In the presence of concentrated sulfuric acid, an alcohol and a carboxylic acid react to form an ester . The reverse of this process is the hydrolysis of the ester, which can occur under acidic or basic conditions .
Safety and Hazards
Esters can be hazardous. For example, ethyl acetate, a common ester, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor, causes serious eye irritation, and may cause drowsiness or dizziness . Safety precautions include washing skin thoroughly after handling, not breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl (3R)-4-benzyl-5-oxopiperazine-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-5-25-17(23)15-12-20(18(24)26-19(2,3)4)13-16(22)21(15)11-14-9-7-6-8-10-14/h6-10,15H,5,11-13H2,1-4H3/t15-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSZKHOLCUFNNX-OAHLLOKOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC(=O)N1CC2=CC=CC=C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(CC(=O)N1CC2=CC=CC=C2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801113636 | |
Record name | 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384268-70-5 | |
Record name | 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384268-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Piperazinedicarboxylic acid, 5-oxo-4-(phenylmethyl)-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801113636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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